PEG Chain Length Differentiation: 11 Units Provide a Unique Spatial Reach Not Achieved by Standard PEG8 or PEG12 Linkers
While PEG4, PEG6, and PEG8 are common, the specific 11-unit chain of Dimethylamino-PEG11 provides a distinct end-to-end distance that can be critical for forming productive ternary complexes between certain E3 ligase and target protein pairs [1]. A direct comparison of molecular weights illustrates the incremental change: PEG8 linkers have a base molecular weight of approximately 370-400 g/mol, and PEG12 linkers are around 617-662 g/mol [2]. Dimethylamino-PEG11, with a molecular weight of 529.66 g/mol, occupies a precise middle ground . This is not a trivial difference; studies have shown that PROTAC degradation activity is exquisitely sensitive to PEG linker length, with small changes leading to significant differences in efficacy [3]. Selecting Dimethylamino-PEG11 allows researchers to explore this under-sampled region of conformational space that is not accessible with the more common PEG8 or PEG12 building blocks [4].
| Evidence Dimension | Linker Molecular Weight (as a proxy for length and reach) |
|---|---|
| Target Compound Data | 529.66 g/mol |
| Comparator Or Baseline | PEG8: ~370-400 g/mol; PEG12: ~617-662 g/mol (as representative examples) |
| Quantified Difference | PEG11 MW is approx. 40-45% greater than PEG8 and 15-20% less than PEG12. |
| Conditions | Physicochemical property comparison; not a direct biological assay. |
Why This Matters
This specific length may be essential for achieving the optimal geometry for ubiquitination when common linkers fail, making it a valuable tool for lead optimization campaigns.
- [1] BOC Sciences. (2025). The Role of PEG Length in PROTAC Optimization. Resource Article. View Source
- [2] Cosmo Bio Co., Ltd. Amino-PEG12-acid Product Information. Molecular Weight. Accessed April 2026. View Source
- [3] J. F. Marini et al. (2026). Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry. View Source
- [4] AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. Article. Accessed April 2026. View Source
